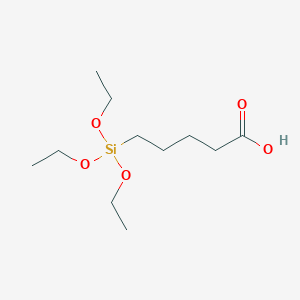

5-(Triethoxysilyl)pentanoic acid

Description

Overview of Organosilanes and Their Role in Hybrid Materials Research

Organosilanes are a class of silicon-based compounds that serve as a critical bridge between organic and inorganic materials, enabling the creation of advanced hybrid materials with tailored properties. researchgate.netonlytrainings.com These molecules, with the general formula R_nSiX_(4-n), possess a dual-functionality. researchgate.net They contain one or more hydrolyzable alkoxy groups (like ethoxy or methoxy) that can react with inorganic substrates, and a non-hydrolyzable organic functional group (R) that can interact with organic polymers. researchgate.netmdpi.com This unique characteristic allows them to act as coupling agents, adhesion promoters, and surface modifiers, enhancing the performance and durability of composite materials. researchgate.netdakenchem.com

The inorganic part of the organosilane, the trialkoxysilyl group, undergoes hydrolysis and condensation reactions. researchgate.net Hydrolysis converts the alkoxy groups into reactive silanol (B1196071) (Si-OH) groups. researchgate.net These silanols can then condense with hydroxyl groups on the surface of inorganic materials, such as glass, metal oxides, or silica (B1680970), forming stable siloxane (Si-O-Si) bonds. researchgate.netethz.ch Simultaneously, the organic functional group can form covalent bonds or entanglements with an organic polymer matrix. mdpi.com This dual reactivity creates a strong and durable interface between otherwise incompatible materials. dakenchem.com

In the field of hybrid materials research, organosilanes are instrumental in the development of materials with improved mechanical strength, thermal stability, and chemical resistance. researchgate.net They are widely used in the fabrication of fiberglass, dental composites, coatings, and adhesives. dakenchem.com The ability to functionalize the organic group opens up a vast design space for creating materials with specific properties, such as hydrophobicity, biocompatibility, or optical activity. researchgate.netmdpi.com Researchers are continuously exploring new organosilane structures and functionalities to meet the demands of advanced applications in fields ranging from electronics and aerospace to biomedical engineering. onlytrainings.comresearchgate.net

Significance of Carboxylic Acid Functionality in Organosilane Chemistry

The incorporation of carboxylic acid (-COOH) functionality into organosilanes introduces a highly versatile and reactive group that significantly expands their application scope. researchgate.net The carboxylic acid group can participate in a variety of chemical reactions, including esterification, amidation, and acid-base reactions, allowing for further functionalization and covalent attachment to a wide range of molecules and surfaces. researchgate.netunizin.org This functionality is particularly valuable for applications requiring specific surface properties or the immobilization of biomolecules.

One of the key advantages of carboxylic acid-functionalized organosilanes is their ability to impart a negative charge to surfaces at appropriate pH values. This property is crucial for applications in ion exchange, where the surface can be used to selectively bind and release positively charged species. Furthermore, the carboxylic acid group can act as a coordination site for metal ions, making these organosilanes useful in the development of catalysts, sensors, and materials for heavy metal remediation. researchgate.net

The synthesis of carboxylic acid-functionalized organosilanes has been an area of active research. researchgate.net One common method involves the hydrosilylation of unsaturated carboxylic acids with trialkoxysilanes. rsc.org This reaction directly attaches the carboxylic acid-containing organic chain to the silicon atom, yielding the desired bifunctional molecule. rsc.org The presence of both the hydrolyzable silane (B1218182) group and the reactive carboxylic acid group in one molecule allows for a two-step functionalization process: first, anchoring the silane to an inorganic surface, and second, utilizing the carboxylic acid for further chemical modification. This versatility makes carboxylic acid-functionalized organosilanes powerful building blocks in the design of complex, functional materials. researchgate.net

Positioning of 5-(Triethoxysilyl)pentanoic Acid as a Multifunctional Precursor

This compound stands out as a particularly useful multifunctional precursor in materials science due to its well-defined structure, combining a reactive triethoxysilyl group with a terminal carboxylic acid. apolloscientific.co.uk The pentanoic acid chain provides a flexible spacer between the inorganic and organic functionalities, which can be advantageous in many applications by reducing steric hindrance and allowing for better interaction of the carboxylic acid group.

This compound serves as a versatile building block for the synthesis of a variety of advanced materials. apolloscientific.co.uk The triethoxysilyl group enables its covalent attachment to inorganic surfaces through hydrolysis and condensation reactions, forming a robust and stable linkage. researchgate.net The terminal carboxylic acid group can then be used as a handle for a wide range of subsequent chemical transformations. researchgate.net For instance, it can be reacted with amines to form amide bonds, a common strategy for immobilizing proteins, peptides, and other biomolecules onto surfaces for applications in biosensors and biocompatible coatings.

Furthermore, the carboxylic acid functionality can be deprotonated to create a negatively charged surface, which can be used to control the adsorption of charged molecules or to create pH-responsive materials. researchgate.net The ability to precisely control the surface chemistry at the molecular level makes this compound a valuable tool for researchers developing functional coatings, chromatographic stationary phases, and platforms for controlled drug delivery. researchgate.net Its dual functionality allows for a bottom-up approach to material design, where the properties of the final material can be tailored by carefully selecting the reactions performed with the carboxylic acid group.

Current Research Trajectories and Academic Focus

Current research involving organosilanes, and specifically functionalized precursors like this compound, is directed towards the development of increasingly sophisticated and high-performance materials. A major focus is on the creation of "smart" or "intelligent" materials that can respond to external stimuli such as pH, light, or temperature. The carboxylic acid group in this compound is particularly well-suited for creating pH-responsive surfaces, as its protonation state, and therefore its charge and hydrophilicity, can be controlled by the pH of the surrounding environment.

Another significant area of research is in the field of biomaterials and biomedical applications. researchgate.net The ability to functionalize surfaces with carboxylic acids allows for the covalent attachment of bioactive molecules, which can be used to promote cell adhesion, prevent biofouling, or create targeted drug delivery systems. researchgate.net Researchers are exploring the use of such functionalized surfaces in medical implants, tissue engineering scaffolds, and diagnostic devices. researchgate.net

In the realm of nanotechnology, organosilanes are being used to functionalize nanoparticles, creating hybrid nanomaterials with unique optical, electronic, and catalytic properties. The precise control over surface chemistry afforded by molecules like this compound is crucial for controlling the dispersion and reactivity of these nanoparticles. Furthermore, there is a growing interest in the development of more environmentally friendly and sustainable synthesis methods for organosilanes and their application in green technologies, such as the development of non-toxic anti-fouling coatings and recyclable composite materials. dakenchem.com The versatility of this compound ensures its continued importance in these and other emerging areas of materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-triethoxysilylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O5Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-11(12)13/h4-10H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECXEVVJRHQJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCC(=O)O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for 5 Triethoxysilyl Pentanoic Acid

Direct Synthesis Routes for 5-(Triethoxysilyl)pentanoic Acid

The most prominent direct synthesis route for this compound is through the hydrosilylation of unsaturated carboxylic acids. This method involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.

Hydrosilylation is a widely utilized reaction in the organosilicon industry for creating carbon-silicon bonds. mdpi.com The reaction typically involves an unsaturated organic compound, such as a terminal alkene, and a hydrosilane in the presence of a catalyst. For the synthesis of this compound, the reaction would involve an unsaturated pentanoic acid derivative and triethoxysilane. The general scheme for the hydrosilylation of an alkene is the addition of the Si-H bond across the C=C double bond. wikipedia.org

Platinum-based catalysts are highly effective and widely used in industrial hydrosilylation processes. mdpi.com Among these, platinum(IV) oxide, also known as Adams' catalyst, can be utilized. While specific examples detailing the use of platinum(IV) oxide for the synthesis of this compound are not prevalent in the provided search results, the general principles of platinum catalysis in hydrosilylation are well-established. Catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst ([Pt₂(dvtms)₃]) are common in the silicone industry and provide high catalytic activity. mdpi.com The choice of catalyst can influence the selectivity of the reaction, which is crucial for achieving high yields of the desired product. mdpi.com The mechanism of platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves the formation of a metal complex containing the hydride, the silyl (B83357) ligand, and the alkene substrate. wikipedia.org

| Catalyst System | Description | Key Features |

|---|---|---|

| Speier's Catalyst (H₂PtCl₆) | A solution of hexachloroplatinic acid in isopropanol. | One of the earliest and most common hydrosilylation catalysts. mdpi.com |

| Karstedt's Catalyst ([Pt₂(dvtms)₃]) | A platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) as a ligand. mdpi.com | Highly active and widely used in the silicone industry for applications like curing silicone rubbers. mdpi.com |

| Platinum(IV) Oxide (Adams' Catalyst) | A solid catalyst that is typically reduced in situ to form a highly active platinum black. | While not explicitly detailed for this specific reaction in the search results, it is a known hydrogenation and hydrosilylation catalyst. |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically controlled include temperature, catalyst concentration, and the ratio of reactants. The hydrosilylation of alkenes is often accompanied by side reactions such as isomerization of the double bond, which can be minimized by careful selection of the catalyst and reaction conditions. mdpi.com

For instance, in the hydrosilylation of 1-octene (B94956) with triethoxysilane, a reaction that is commercially significant, a 96% yield with over 98% selectivity for the desired product was achieved on a 10-gram scale. acs.orgprinceton.edu This highlights the potential for high-yield synthesis with proper optimization. The use of microreactor systems has also shown promise in intensifying hydrosilylation reactions, leading to increased conversion of Si-H bonds. rsc.org

Strategies for yield optimization often involve:

Catalyst Selection: Choosing a catalyst that favors the desired anti-Markovnikov addition and minimizes side reactions. mdpi.comwikipedia.org

Temperature Control: The reaction can be initiated by heat, typically in the range of 120-200 °C, or with UV light at room temperature. wikipedia.org

Solvent Choice: The reaction can be run neat or in a suitable solvent. For immiscible reactants, maximizing the interfacial area is important to overcome mass transfer limitations. google.com

Reactant Stoichiometry: Precise control over the ratio of the unsaturated acid to the hydrosilane is necessary to ensure complete reaction and minimize unreacted starting materials.

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. The high cost of platinum catalysts is a significant factor, making catalyst recovery and reuse a primary concern for cost-efficiency. mdpi.com The development of more cost-effective catalysts based on earth-abundant metals like iron and nickel is an active area of research. acs.orgnih.gov

For large-scale production, continuous flow processes in microreactors or loop reactors can offer advantages over batch processes, including better heat and mass transfer, improved safety, and potentially higher yields. rsc.orggoogle.com A continuous process for hydrosilylation has been described where reactants are circulated in a loop reactor until a certain conversion is reached, after which the mixture is transferred to a tube reactor for completion.

Key considerations for industrial scale-up include:

Catalyst Cost and Lifetime: Minimizing the amount of platinum catalyst used and implementing effective recycling protocols.

Process Safety: Handling of potentially pyrophoric silanes and managing the exothermic nature of the reaction.

Product Purification: Developing efficient methods for separating the product from the catalyst and any byproducts.

Reactor Design: Choosing between batch and continuous processing to optimize throughput and efficiency.

Hydrosilylation of Unsaturated Carboxylic Acids

Role as a Precursor in Complex Material Systems

This compound is a valuable bifunctional molecule. The triethoxysilyl group allows it to be incorporated into inorganic silica (B1680970) networks, while the carboxylic acid group provides a site for further organic functionalization.

The triethoxysilyl group of this compound enables its participation as a co-monomer in sol-gel processes. nih.gov The sol-gel process is a wet-chemical technique used to create glass and ceramic materials at low temperatures. youtube.com It involves the hydrolysis and condensation of metal alkoxide precursors. youtube.com

When this compound is used as a co-monomer with other alkoxysilanes, such as tetraethoxysilane (TEOS), it becomes incorporated into the resulting silica network. The general polymerization of organotrialkoxysilanes can lead to a range of materials, from soluble oligomers to insoluble gels. osti.gov The presence of the organic pentanoic acid chain modifies the properties of the final material, creating hybrid organic-inorganic materials with tailored functionalities. osti.gov

The carboxylic acid group can be used to:

Influence the sol-gel chemistry itself.

Provide sites for further chemical reactions, such as amidation or esterification.

Impart specific properties to the final material, such as hydrophilicity or the ability to coordinate with metal ions.

The integration of such organotrialkoxysilanes is a key strategy for creating nanostructured silicates with controlled morphologies and functionalities for a wide range of applications, including coatings, membranes, and catalyst supports. nih.gov

Advanced Materials Fabrication Utilizing 5 Triethoxysilyl Pentanoic Acid

Sol-Gel Chemistry and Process Engineering

The fabrication of advanced materials using 5-(Triethoxysilyl)pentanoic acid relies heavily on sol-gel chemistry. This versatile process involves the transition of a system of colloidal particles (a "sol") into an integrated, porous network (a "gel"). For organosilanes like this compound, the process is driven by two fundamental reactions: hydrolysis of the triethoxysilyl groups and their subsequent condensation to form a robust siloxane (Si-O-Si) network. researchgate.netmdpi.com The presence of the pentanoic acid functional group provides a dual character to the molecule, enabling the formation of organic-inorganic hybrid materials where the inorganic silica (B1680970) network is functionalized with organic acid moieties. apolloscientific.co.uk

Hydrolysis and Condensation Kinetics in Silica Systems

The sol-gel process is initiated by the hydrolysis of the ethoxy groups (-OEt) attached to the silicon atom. In this reaction, the ethoxy groups are replaced by hydroxyl groups (-OH), producing ethanol (B145695) as a byproduct. This step is essential as it generates the reactive silanol (B1196071) (Si-OH) monomers necessary for building the polymer network. unm.edu

Hydrolysis Reaction: Si(OCH₂CH₃)₃-R + 3H₂O ⇌ Si(OH)₃-R + 3CH₃CH₂OH (where R = -(CH₂)₄COOH)

Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form siloxane (Si-O-Si) bonds, which constitute the backbone of the gel network. unm.edu Condensation can occur through two primary pathways: a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol group and a residual ethoxy group.

Condensation Reactions: (HO)₃Si-R + (HO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O (HO)₃Si-R + (CH₃CH₂O)₃Si-R → (HO)₂Si(R)-O-Si(R)(OCH₂CH₃)₂ + CH₃CH₂OH

The kinetics of these reactions are complex and depend on numerous factors, including the catalyst, water-to-silane ratio, temperature, and solvent. mdpi.comkoreascience.kr For organotrialkoxysilanes, the nature of the organic substituent (R) can introduce steric and inductive effects that alter the reaction rates compared to tetra-functional silanes like tetraethoxysilane (TEOS). osti.gov Generally, the hydrolysis reaction is the rate-limiting step in base-catalyzed systems, while condensation is the rate-limiting step under acidic conditions. koreascience.krresearchgate.net

Influence of pH on Gel Microstructure and Network Formation

The pH of the reaction medium is a critical parameter that profoundly influences the relative rates of hydrolysis and condensation, thereby controlling the microstructure and properties of the final gel. researchgate.netresearchgate.net The rates of both reactions exhibit a distinct dependence on pH. The hydrolysis rate is minimized at a neutral pH of around 7, increasing significantly under both acidic and basic conditions. researchgate.netresearchgate.net Conversely, the condensation rate is at its minimum in the pH range of 4-5 and increases as the pH becomes more acidic or basic. researchgate.netresearchgate.net

This differential in reaction kinetics at various pH levels leads to the formation of distinctly different network structures. researchgate.net

Acidic Conditions (pH < 4): Hydrolysis is favored, while condensation proceeds slowly. This leads to the formation of extended, weakly branched polymer chains that entangle and cross-link to form a gel. researchgate.netunm.edu

Basic Conditions (pH > 7): Condensation rates are much higher than hydrolysis rates. As silanol groups are formed, they are quickly consumed in condensation reactions, promoting the growth of highly branched, compact, and discrete colloidal-like particles. unm.eduresearchgate.net

For this compound, the carboxylic acid group itself can influence the local pH and participate in the reaction, potentially acting as an intramolecular catalyst. Under basic conditions, the deprotonation of the acid to a carboxylate anion can affect the solubility and aggregation behavior of the growing particles.

Table 1: General Influence of pH on Sol-Gel Reaction Rates and Gel Structure

| pH Range | Hydrolysis Rate | Condensation Rate | Dominant Growth Mechanism | Resulting Gel Structure |

|---|---|---|---|---|

| < 2 | Fast | Moderate | Chain-like Polymerization | Weakly branched, polymeric network; often transparent. unm.edu |

| 2 - 6 | Moderate | Slow | Monomer-Cluster Addition | More linear or randomly branched polymers. researchgate.netunm.edu |

| > 7 | Slow (Rate-Limiting) | Fast | Cluster-Cluster Aggregation | Particulate, colloidal network; often opaque. researchgate.netunm.edu |

Acid-Catalyzed Sol-Gel Reactions

Under acidic conditions (typically using catalysts like HCl or formic acid), the sol-gel reaction of this compound proceeds via a mechanism that favors the formation of extended polymeric structures. osti.govbohrium.com In this regime, the hydrolysis reaction is rapid, quickly producing a high concentration of silanol monomers and small oligomers. researchgate.net The subsequent condensation reaction, however, is the slower, rate-determining step. unm.edu

The growth process is characterized by the sequential addition of monomers to growing polymer chains, resulting in structures that are more linear or randomly branched. unm.edu This type of growth leads to a highly entangled polymer network rather than discrete particles. The resulting acid-catalyzed gels, often called "polymeric gels," are typically characterized by:

Transparency: Due to the small size of the primary polymer chains and the resulting small pore sizes, light scattering is minimized. univ-lemans.fr

Fine Pore Structure: The gels possess a microporous structure with high surface areas, although some may be non-porous. osti.gov

Slow Gelation Times: Compared to base-catalyzed systems, gelation can be significantly slower, sometimes taking hundreds or thousands of hours for certain organosilane monomers. osti.gov

The carboxylic acid functional group within the this compound molecule can act as an internal catalyst, potentially accelerating the hydrolysis step.

Base-Catalyzed Sol-Gel Reactions

In a base-catalyzed sol-gel process (e.g., using NaOH or NH₄OH), the reaction kinetics and growth mechanism are markedly different. koreascience.krresearchgate.net Here, the hydrolysis reaction is typically the rate-limiting step, while condensation is very rapid. researchgate.net As soon as silanol groups are formed, they are susceptible to deprotonation, forming highly reactive silanolate anions (Si-O⁻) that readily attack other silicon atoms, leading to rapid condensation. unm.edu

This kinetic profile favors a growth mechanism where nucleation is followed by the formation of dense, highly branched, and cross-linked clusters. These clusters grow by consuming monomers from the solution and eventually aggregate to form the gel network. unm.edu The resulting base-catalyzed gels are often described as "colloidal" or "particulate" and exhibit distinct properties:

Opacity or Translucence: The larger primary particles (clusters) scatter light, making the gels appear cloudy, white, or blue-tinted. osti.gov

Larger Pore Structure: The aggregation of discrete particles creates a network with larger interstitial pores (mesopores). osti.gov

Rapid Gelation: Gelation times are typically much shorter than in acid-catalyzed systems, often occurring within minutes to hours. osti.gov

Under basic conditions, the pentanoic acid group of the precursor will be deprotonated to form a carboxylate, which can influence the colloidal stability of the growing particles through electrostatic repulsion.

Table 2: Comparison of Acid-Catalyzed vs. Base-Catalyzed Sol-Gel Processes

| Feature | Acid-Catalyzed Process | Base-Catalyzed Process |

|---|---|---|

| Catalyst | HCl, HCOOH, etc. osti.govbohrium.com | NH₄OH, NaOH, etc. osti.govosti.gov |

| Rate-Limiting Step | Condensation researchgate.netunm.edu | Hydrolysis koreascience.krresearchgate.net |

| Primary Structures | Weakly branched polymers unm.edu | Highly branched, dense particles unm.eduresearchgate.net |

| Gel Microstructure | Polymeric, entangled network | Particulate, aggregated clusters |

| Appearance | Often transparent univ-lemans.fr | Often opaque or translucent osti.gov |

| Pore Size | Generally smaller (microporous) osti.gov | Generally larger (mesoporous) osti.gov |

Two-Step Acid-Base Catalyzed Sol-Gel Processes

To achieve greater control over the final material's properties, a two-step acid-base catalyzed process can be employed. unm.edukashanu.ac.ir This method combines the advantages of both catalytic regimes to tailor the gel's structure and porosity. ucf.edu

First Step (Acid Catalysis): The process begins under acidic conditions with a limited amount of water. This promotes the rapid hydrolysis of the this compound precursor to form a sol composed of small, stable, and weakly branched silanol oligomers. unm.edukashanu.ac.ir

Second Step (Base Catalysis): Once the initial hydrolysis is complete, a basic catalyst (like NH₄OH) is added to the sol. This raises the pH and drastically increases the rate of condensation, causing the pre-formed oligomers to rapidly link together and form the gel network. kashanu.ac.irucf.edu

This sequential approach allows for the formation of uniform particles and a well-defined porous structure. researchgate.net By first creating a population of hydrolyzed species and then inducing their condensation, it is possible to produce materials with properties intermediate to those obtained by single-catalyst methods, such as high surface areas and controlled pore sizes. kashanu.ac.ir This technique is widely used in the synthesis of silica aerogels and other advanced porous materials. ucf.edu

Solvent Evaporation-Induced Self-Assembly (EISA) Methodologies

The Evaporation-Induced Self-Assembly (EISA) process is a powerful technique for fabricating highly ordered mesoporous materials in the form of thin films, fibers, or powders. unm.edursc.org The method utilizes the self-assembly of surfactant molecules to template the structure of the condensing silica network. openedition.org

The process begins with a homogeneous solution, typically containing the this compound precursor, a solvent (like ethanol), water, an acid catalyst, and a structure-directing surfactant. researchgate.netresearchgate.net The initial concentration of the surfactant is kept below its critical micelle concentration (cmc). openedition.org

During a deposition process like dip-coating or spin-coating, the solvent is preferentially evaporated. This progressive evaporation concentrates the non-volatile components, including the precursor and the surfactant. openedition.org As the surfactant concentration surpasses the cmc, the molecules self-assemble into ordered liquid-crystalline mesophases (e.g., lamellar, hexagonal, or cubic). unm.edu Simultaneously, the this compound precursor hydrolyzes and condenses, forming an inorganic-organic network that conforms to the surfactant template. researchgate.net Finally, the surfactant template is removed, typically through solvent extraction or calcination, leaving behind a porous material with a highly ordered, periodic pore structure. The bifunctional nature of this compound, with its hydrophilic carboxylic head and hydrophobic tail, can influence its interaction with the surfactant molecules, thereby affecting the final assembled structure.

Compound Reference Table

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula / Abbreviation |

|---|---|

| This compound | C₁₁H₂₄O₅Si |

| Acetic anhydride (B1165640) | (CH₃CO)₂O |

| Allyl-containing particles | - |

| Aminopropyltriethoxysilane | C₉H₂₃NO₃Si (APTES) |

| Ammonia | NH₃ |

| Ammonium (B1175870) acetate | CH₃COONH₄ |

| Ammonium hydroxide | NH₄OH |

| Benzaldehyde | C₇H₆O |

| Benzyl alcohol | C₇H₈O |

| Boronated nanoparticles | - |

| Brominated nanoparticles | - |

| n-Butyl | -C₄H₉ |

| Calcium carbonate | CaCO₃ |

| Carbamates | R₂NCOOH |

| Citric acid | C₆H₈O₇ |

| Copper(II) chloride | CuCl₂ |

| Cyclohexyl | -C₆H₁₁ |

| Diethyl ether | (C₂H₅)₂O |

| Ethanol | C₂H₅OH |

| Ethyl cyanoacetate | C₅H₇NO₂ |

| Ethylorthoformate | HC(OC₂H₅)₃ |

| Formic acid | HCOOH |

| Glycerol | C₃H₈O₃ |

| Hydrochloric acid | HCl |

| Isopropyl magnesium chloride | C₃H₇MgCl |

| Kerosene | - |

| Isopropanol | C₃H₈O |

| Lithium aluminum hydride | LiAlH₄ |

| Methanol | CH₃OH |

| 3-Methacryloxypropyltrimethoxysilane | C₁₀H₂₀O₅Si (MPTMS) |

| Methyl orange | C₁₄H₁₄N₃NaO₃S |

| Methylorthoformate | HC(OCH₃)₃ |

| Methyltrimethoxysilane (B3422404) | CH₃Si(OCH₃)₃ (MTMS) |

| n-Octane | C₈H₁₈ |

| Oxalic acid | C₂H₂O₄ |

| Phenethyl | -C₈H₉ |

| Phenyl | -C₆H₅ |

| Nitric acid | HNO₃ |

| n-Propanol | C₃H₇OH |

| Rhodamine | - |

| Silanetriol | Si(OH)₄ |

| Sodium hydroxide | NaOH |

| Strontium Ferrite | SrFe₁₂O₁₉ |

| p-Toluene sulfonic acid | C₇H₈O₃S |

| Tetrabutylammonium fluoride | (C₄H₉)₄NF (TBAF) |

| Tetrachlorosilane | SiCl₄ |

| Tetraethoxysilane | Si(OC₂H₅)₄ (TEOS) |

| Tetramethylorthoformate | C₅H₁₂O₄ |

| Tin(II) chloride | SnCl₂ |

| Tin oxide | SnO₂ |

| Trifluoroacetic acid | CF₃COOH |

| Trimethylchlorosilane | (CH₃)₃SiCl (TMCS) |

| Vinyl | -CH=CH₂ |

| Water | H₂O |

| Zinc acetate | Zn(CH₃COO)₂ |

| Zinc chloride | ZnCl₂ |

Engineering of Organic-Inorganic Hybrid Materials

The unique bifunctional nature of this compound, which possesses both a hydrolyzable triethoxysilyl group and a terminal carboxylic acid function, makes it a valuable precursor in the synthesis of organic-inorganic hybrid materials. apolloscientific.co.uk The triethoxysilyl end can be integrated into a stable inorganic silica (SiO₂) network through sol-gel processes, while the pentanoic acid chain provides organic functionality.

Carboxylic Acid-Functionalized Porous Silica Particles

The incorporation of carboxylic acid groups into porous silica particles can be achieved directly through a co-condensation, "one-pot" synthesis approach involving this compound and a silica source like tetraethyl orthosilicate (B98303) (TEOS). researchgate.net This method utilizes a structure-directing agent, such as cetyltrimethylammonium bromide (CTAB), to form the porous structure. researchgate.netresearchgate.net The synthesis is typically conducted under basic conditions. researchgate.net The amount of this compound used in the reaction directly influences the concentration of carboxylic acid groups within the final silica matrix. researchgate.net

Research has shown that varying the molar percentage of this compound relative to TEOS affects the resulting particle morphology and porous structure. researchgate.net For instance, monodisperse spherical particles can be synthesized with this method. researchgate.net However, attempts to incorporate more than 35 mol% of the carboxy-modified silane (B1218182) have been shown to be challenging. researchgate.net The resulting carboxy-modified silica particles exhibit high specific surface areas, with studies reporting values up to 900 m²/g. researchgate.net These functionalized particles have demonstrated excellent adsorption capabilities, particularly for cationic dyes like methylene (B1212753) blue. researchgate.net

| Molar % of this compound | Resulting Particle Morphology | Specific Surface Area (m²/g) | Pore Size (nm) | Key Application |

|---|---|---|---|---|

| Varied Concentrations | Monodisperse spherical particles | Up to 900 | Data varies with concentration | Adsorption of organic dyes (e.g., methylene blue) |

Mesoporous Silica Nanoparticles (MSNPs) with Carboxyl Functionality

Mesoporous silica nanoparticles (MSNPs) are noted for their high surface area, large pore volume, and tunable pore size, making them ideal candidates for various applications, including as nanocarriers for drug delivery. nih.govnih.gov The functionalization of MSNPs with carboxylic acid groups enhances their utility, for example, by providing sites for the conjugation of biomolecules or improving interactions with specific targets. dght-ev.denih.gov

One effective method for creating carboxyl-functionalized MSNPs (MSNP-COOH) is the direct incorporation of this compound during a one-pot synthesis process. dght-ev.de This approach is an alternative to multi-step post-synthesis grafting methods, which can suffer from issues like non-uniformity and pore blockage. researchgate.net The sol-gel synthesis of MSNPs typically involves the hydrolysis and condensation of a silica precursor in the presence of a surfactant template. nih.gov By including this compound in the initial reaction mixture, the carboxylic acid functionality is built directly into the silica framework as it forms. dght-ev.de This method has been highlighted in research focused on catalysis and the coating of other nanoparticles. dght-ev.de

Design of Carboxy-Modified Silica and Polysilsesquioxane Aerogels

Aerogels are highly porous, low-density materials with exceptionally high surface areas. researchgate.netresearchgate.net The functionalization of silica and polysilsesquioxane aerogels with carboxylic acid groups can impart selective adsorption properties. researchgate.net Carboxylic acid-modified polysilsesquioxane aerogels have been prepared using a straightforward acid-base catalyzed sol-gel method. researchgate.net This process involves the co-condensation of methyltrimethoxysilane (MTMS) and 5-(trimethoxysilyl)pentanoic acid (the trimethoxy- analog of the title compound). researchgate.net

The resulting aerogels combine the mechanical strength and stability of the MTMS-based polysilsesquioxane network with the functional properties of the carboxylic acid groups. researchgate.net Under basic conditions, the deprotonated carboxylate groups can act as ligands, enabling the complexation of heavy metal cations and other positively charged molecules. researchgate.net These functionalized aerogels have demonstrated high and reversible adsorption of cationic dyes from aqueous solutions and show excellent selectivity, adsorbing only positively charged molecules from mixed solutions. researchgate.net This makes them promising candidates for various selective adsorption and separation processes. researchgate.net

Hybridization with Biopolymeric Components (e.g., Silk Fibroin)

The creation of hybrid materials by combining inorganic silica with biopolymers like silk fibroin (SF) can produce materials with enhanced mechanical properties and biocompatibility. nih.govnih.govmdpi.com In the fabrication of silica-silk fibroin hybrid aerogels, 5-(trimethoxysilyl) pentanoic acid (TMSPA) serves as a crucial coupling agent. nih.govnih.govresearchgate.net Its role is twofold: the long hydrocarbon chain increases the flexibility of the silica network, while the carboxylic acid group promotes strong covalent and non-covalent interactions between the inorganic silica and the organic silk fibroin phases, ensuring homogeneous mixing at a molecular level. nih.gov

Two primary synthesis approaches have been compared for creating these hybrid aerogels: a one-step acid-catalyzed process and a two-step acid-base catalyzed process. nih.govnih.gov The choice of method depends on the initial concentrations of the organosilane and the silk fibroin to silane mass ratio. nih.gov

One-Step Process: Used for low organosilane content and high SF-to-silane ratios, this method involves a one-pot gelation in an acidic, aqueous system. nih.govnih.gov It yields highly compressible aerogels with low density and a significant improvement in Young's modulus compared to pure silica aerogels. nih.gov

Two-Step Process: Applied for high organosilane content and low SF-to-silane ratios, this approach first triggers the gelation of the silk fibroin with an acid catalyst, followed by base-catalyzed condensation of the silane phase. nih.govnih.gov This results in a stiffer, more fragile aerogel with lower shrinkage. nih.gov

| Synthesis Approach | Conditions | Resulting Aerogel Properties |

|---|---|---|

| One-Step Acid Catalyzed | Low organosilane content (3.4 mmol), high SF/silane ratio (15-30%) | High compressibility (up to 70% strain), low density (0.17–0.22 g/cm³), high Young's modulus (13.5 MPa), high shrinkage (30-40%) |

| Two-Step Acid-Base Catalyzed | High organosilane content (17 mmol), low SF/silane ratio (1-4%) | Stiff and fragile, low shrinkage (10%), density (0.17–0.28 g/cm³) |

Self-Assembly and Structure-Directing Mechanisms

Beyond its role as a functional precursor, this compound can also actively participate in the formation of the material's structure.

Function as a Co-Structure-Directing Agent (CSDA)

In the synthesis of porous silica materials, structure-directing agents (SDAs), typically surfactants, are used to create micelles that act as templates for the porous framework. researchgate.net this compound can function as a co-structure-directing agent (CSDA) alongside the primary SDA, such as the cationic surfactant CTAB. researchgate.netresearchgate.net

The mechanism involves the organosilane's carboxylic acid group interacting with the cationic headgroups of the CTAB micelles through electrostatic interactions. researchgate.net This interaction between the organic functional group of the silane and the SDA helps to organize the condensing silica precursors around the micellar templates. researchgate.net This co-assembly process favors the formation of well-arranged, ordered pore systems and ensures that the carboxylic acid groups are accessible within the final porous silica matrix. researchgate.net Therefore, the organosilane not only provides functionality but also plays an integral role in templating the material's mesostructure. researchgate.net

Electrostatic Interactions with Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide)

The fabrication of advanced mesoporous silica materials often employs a cooperative self-assembly process where a silica precursor and a structure-directing agent, or template, organize into a hybrid mesostructure. In the context of using this compound as a co-precursor with a primary silica source like tetraethyl orthosilicate (TEOS), the cationic surfactant cetyltrimethylammonium bromide (CTAB) plays a crucial role as the templating agent. The interaction between these components is fundamentally governed by electrostatic forces.

Under the basic conditions typically used for the synthesis of these materials, the carboxylic acid group of this compound is deprotonated, resulting in a negatively charged carboxylate anion (-COO⁻). This negatively charged functional group on the organosilane precursor is pivotal for the organization of the material. It engages in strong electrostatic attraction with the positively charged quaternary ammonium headgroups (N(CH₃)₃⁺) of the CTAB surfactant molecules. nih.gov

This electrostatic interaction is a primary driving force for the co-condensation of the organosilane and the TEOS around the CTAB micelles. The CTAB molecules first self-assemble into cylindrical micelles in the aqueous solution, which act as a supramolecular template. The silicate (B1173343) and organosilicate species, derived from the hydrolysis of TEOS and this compound, are then organized around these micelles. The strong electrostatic attraction between the deprotonated this compound and the cationic CTAB headgroups ensures the incorporation of the functional organosilane into the forming silica framework. nih.gov This interaction helps to direct the assembly of a well-ordered mesostructure, where the organic functional groups are integrated into the pore walls of the final material.

The significance of this electrostatic interaction is underscored by its role in creating a charge-matched interface between the inorganic silica/organosilica species and the organic surfactant template. This charge matching is essential for the formation of a stable hybrid mesophase, which, after removal of the surfactant template through methods like calcination or solvent extraction, yields a mesoporous material with carboxylic acid groups lining the pore surfaces.

Control over Pore Ordering and Mesoscopic Structure

The incorporation of this compound during the synthesis of mesoporous silica offers a significant degree of control over the final material's pore ordering and mesoscopic structure. The extent of this control is directly related to the concentration of the organosilane used in the co-condensation process.

Research has demonstrated that varying the molar ratio of this compound to TEOS has a pronounced effect on the structural parameters of the resulting mesoporous silica. As the concentration of this compound increases, several key changes in the material's architecture are observed. These changes are a direct consequence of the interplay between the bulky organic functional group of the organosilane and the self-assembly process directed by the CTAB template.

Detailed research findings have shown that an increasing amount of this compound in the synthesis mixture can lead to a decrease in the specific surface area and pore size of the final material. For instance, in one study, as the molar percentage of this compound was increased from 0% to 20%, the specific surface area (S_BET) and the pore size of the resulting silica particles were systematically altered.

| Molar % of this compound | Specific Surface Area (S_BET) (m²/g) | Pore Size (nm) |

| 0% | ~950 | ~2.8 |

| 10% | ~850 | ~2.6 |

| 20% | ~700 | ~2.4 |

This table presents illustrative data based on trends reported in the literature. Actual values can vary depending on specific synthesis conditions.

Furthermore, X-ray diffraction (XRD) analyses of these materials reveal that the incorporation of this compound can influence the long-range order of the mesoporous structure. An increase in the organosilane content may lead to a broadening of the characteristic diffraction peaks, indicating a decrease in the long-range hexagonal order of the pores. This is often attributed to the steric hindrance imposed by the pentanoic acid chains, which can disrupt the ideal packing of the silica and surfactant species during the self-assembly process.

Surface Chemistry and Functionalization Research

Covalent Grafting of Carboxyl Groups onto Inorganic Surfaces

The primary application of 5-(triethoxysilyl)pentanoic acid in surface chemistry is the covalent grafting of carboxylic acid (-COOH) groups onto inorganic substrates. This is often achieved through a direct "one-pot" synthesis involving a co-condensation reaction. researchgate.net In this method, this compound is mixed with a primary silica (B1680970) precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of a structure-directing agent. researchgate.net

During the sol-gel process, the triethoxysilyl groups of the this compound hydrolyze and co-condense with the hydrolyzing TEOS molecules. This reaction forms a stable, three-dimensional siloxane (Si-O-Si) network that constitutes the bulk of the material, with the pentanoic acid chains integrated directly into the structure. researchgate.net The result is a porous organofunctional silica material where the carboxyl groups are accessible on the surface and within the pores. researchgate.net This approach has been proven to be reliable for creating functionalized silica particles and aerogels. researchgate.net These covalently attached carboxyl groups can then be used to link other specific molecules, such as antibodies or DNA sequences, to the inorganic surface. researchgate.net

Impact of Functional Group Concentration on Surface Properties

The concentration of this compound used during synthesis has a direct and significant impact on the resulting material's surface properties. Research has demonstrated that systematically varying the molar ratio of the carboxysilane (B3054921) to the main silica precursor allows for the tuning of characteristics like specific surface area and pore size. researchgate.net

However, there is a critical limit to the concentration of the functional silane (B1218182). In co-condensation with TEOS, it was observed that when the concentration of this compound exceeded 35 mol%, the formation of silica particles was inhibited. researchgate.net This is likely due to the bulky organic functional group impeding the necessary formation of a stable tridimensional network. researchgate.net

The concentration of grafted carboxyl groups also directly influences the material's performance in specific applications. For instance, carboxyl-functionalized silica aerogels have been developed for the adsorption of heavy metal ions and cationic dyes. researchgate.net The surface loading of accessible -COOH groups, which can be as high as 0.19 mmol.g⁻¹, dictates the material's adsorption capacity. researchgate.net Langmuir isotherm analysis of these materials revealed maximum adsorption capacities of 154 mg.g⁻¹ for methylene (B1212753) blue, 111 mg.g⁻¹ for rhodamine B, and 106 mg.g⁻¹ for Cu²⁺ ions. researchgate.net

The following table summarizes the effect of increasing the amount of this compound on the physical properties of the resulting silica particles.

| Molar Percentage of this compound | Specific Surface Area (m²/g) | Pore Size (nm) |

| 5% | ~850 | ~3.8 |

| 10% | ~750 | ~3.7 |

| 20% | ~600 | ~3.5 |

| 35% | ~450 | ~3.2 |

| Data derived from research on co-condensation with TEOS. researchgate.net |

Comparison with Post-Synthesis Surface Modification Techniques

The direct co-condensation method using this compound represents a "grafting-from" or "one-pot" approach to surface functionalization. This technique stands in contrast to post-synthesis modification methods, which involve multiple steps to achieve a similar outcome.

A common post-synthesis technique for introducing carboxyl groups involves first treating a pre-formed silica surface with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amine groups. researchgate.netresearchgate.net In a subsequent step, these surface amine groups are reacted with a molecule like succinic anhydride (B1165640) in a ring-opening reaction to convert the terminal amines into carboxylic acids. researchgate.net This two-step approach effectively functionalizes the surface but requires sequential reactions and purification steps. researchgate.netresearchgate.net

The direct co-condensation method offers a more streamlined process by incorporating the functional group during the initial material synthesis. researchgate.net This can be more efficient and ensures a uniform distribution of the functional groups throughout the material's matrix, not just on the exposed surfaces. researchgate.net In contrast, post-synthesis grafting primarily modifies the accessible surfaces of a pre-existing porous structure. The choice of method depends on the desired final properties; post-synthesis modification may be preferred when a high concentration of functional groups is desired specifically on the particle exterior, while co-condensation provides integral functionalization. researchgate.netresearchgate.net

Research Applications and Performance Evaluation

Adsorption Science and Separation Technologies

No specific studies detailing the adsorption kinetics or capacity of surfaces functionalized with 5-(Triethoxysilyl)pentanoic acid for the removal of organic dyes like methylene (B1212753) blue were found in the public domain. While research exists on the adsorption of methylene blue by other functionalized materials, data directly pertaining to this compound is absent. Therefore, no data tables on its adsorption performance can be generated at this time.

The carboxylic acid moiety of this compound could theoretically engage in the complexation of heavy metal ions. However, there is a lack of specific research investigating the selectivity and reversibility of this interaction for materials functionalized with this compound. Consequently, no performance data or interactive tables can be provided.

Given the potential for adsorbing organic dyes and complexing heavy metal ions, this compound could be a candidate for water remediation applications. However, without specific research demonstrating its efficacy and performance characteristics, its role in this field remains purely speculative.

Sensor and Biosensor Development

The ability to functionalize surfaces is a key requirement in the development of sensors and biosensors. The dual functionality of this compound makes it a potential candidate for creating sensor platforms.

Silica (B1680970) aerogels, with their high surface area and porous structure, are attractive materials for sensor development. While the surface modification of aerogels is a broad area of research, specific studies detailing the integration and performance of this compound within aerogel-based sensor platforms are not available.

The carboxylic acid group of this compound can be used for the covalent immobilization of biological molecules, a crucial step in the fabrication of many biosensors. General strategies for attaching biomolecules to carboxyl-functionalized surfaces are well-established. However, specific examples, detailed protocols, or performance data for biosensors utilizing this compound for this purpose are not documented in the available literature.

Heterogeneous Catalysis Research

Heterogeneous catalysis is a field where solid materials are used to accelerate chemical reactions. The functionalization of stable supports with active molecules is a key area of research.

Functionalization of Mesoporous Supports (e.g., SBA-15) for Catalytic Sites

Mesoporous silica materials like SBA-15 are widely regarded as excellent supports for catalysts due to their high surface area, large and uniform pore sizes, and significant thermal and mechanical stability. The surface of SBA-15, rich in silanol (B1196071) groups (Si-OH), can be chemically modified, or "functionalized," to anchor catalytic species. This process allows for the creation of highly specific active sites for various chemical transformations.

Despite the extensive research into the functionalization of SBA-15 for catalytic applications, a thorough search of available scientific literature did not yield specific studies detailing the use of This compound for the functionalization of SBA-15 to create catalytic sites.

Support for Metal-Based Catalysts (e.g., Zinc Catalysts)

The immobilization of metal-based catalysts onto solid supports is a common strategy to enhance catalyst stability, facilitate separation from the reaction mixture, and enable catalyst recycling.

A comprehensive review of scientific databases and research publications did not identify any specific examples or studies where This compound has been utilized as a support for zinc-based catalysts.

Facilitation of Organic Synthesis Reactions in Microreactors

Microreactors, or flow reactors, offer numerous advantages for organic synthesis, including enhanced heat and mass transfer, improved safety, and the potential for automation. The inner surfaces of these reactors are often functionalized to immobilize catalysts, enabling continuous-flow reactions.

An extensive search of the relevant scientific literature found no specific reports on the application of This compound to facilitate organic synthesis reactions within microreactors.

Luminescent Materials and Optical Devices

The development of new luminescent materials is crucial for advancements in areas such as lighting, displays, and optical sensing. Lanthanide elements, particularly Europium(III), are known for their sharp and intense light emission.

Preparation of Europium(III)-Doped Silica Coatings and Films

Europium(III) complexes are known for their strong luminescence, making them valuable in various optical applications. The organic ligands complexed with the Europium(III) ion can act as "antennas," absorbing energy and efficiently transferring it to the central ion, which then emits light.

A detailed search of scientific literature did not uncover any studies specifically describing the use of This compound in the preparation of Europium(III)-doped silica coatings and films.

Photoluminescence Properties and Emission Characteristics

While the general photoluminescence properties of Europium(III) complexes are well-documented, no specific research was found that investigates the emission characteristics of materials prepared using This compound as a ligand or matrix component.

Advanced Characterization Techniques in 5 Triethoxysilyl Pentanoic Acid Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure and properties of materials functionalized with 5-(Triethoxysilyl)pentanoic acid. These methods provide insight into functional groups, elemental composition, and optical behaviors.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for confirming the successful incorporation of this compound onto a surface or into a matrix. By identifying the characteristic vibrational frequencies of its functional groups, researchers can verify the covalent attachment and structural integrity of the molecule. The FTIR spectrum provides a molecular fingerprint, revealing key bonds.

The primary functional groups of this compound and their expected infrared absorption regions are:

O-H Stretching: The carboxylic acid group (-COOH) exhibits a broad absorption band in the region of 2500-3300 cm⁻¹.

C=O Stretching: The carbonyl group within the carboxylic acid shows a strong, sharp peak typically between 1700 and 1725 cm⁻¹.

C-H Stretching: The aliphatic chain (CH₂) of the pentanoic acid moiety displays stretching vibrations in the 2850-2960 cm⁻¹ range.

Si-O-C Stretching: The triethoxysilyl group (-Si(OCH₂CH₃)₃) is characterized by strong asymmetric stretching bands for the Si-O-C linkage, typically found around 1080-1100 cm⁻¹.

Si-O-Si Stretching: After hydrolysis and condensation, the formation of siloxane bridges (Si-O-Si) on a substrate or within a polymer network is confirmed by a broad, strong band between 1000 and 1200 cm⁻¹.

These distinct peaks allow for unambiguous confirmation of the molecule's presence and its chemical state (e.g., whether the silyl (B83357) group has hydrolyzed and condensed).

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Type of Vibration |

| Carboxylic Acid | O-H | 2500 - 3300 | Stretching (Broad) |

| Carbonyl | C=O | 1700 - 1725 | Stretching (Strong, Sharp) |

| Alkyl Chain | C-H | 2850 - 2960 | Symmetric & Asymmetric Stretching |

| Ethoxy Group | C-H | 2975 - 2995 | Asymmetric Stretching |

| Ethoxysilane | Si-O-C | 1080 - 1100 | Asymmetric Stretching |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 5-10 nanometers of a material's surface. When a substrate is functionalized with this compound, XPS is the definitive method to confirm the presence of the coating and to quantify its elemental makeup.

An XPS analysis of a surface successfully modified with this silane (B1218182) would reveal photoelectrons corresponding to silicon (Si), oxygen (O), and carbon (C).

Silicon (Si 2p): The binding energy of the Si 2p peak, typically around 102-104 eV, confirms the presence of silicon in a silicate (B1173343) or siloxane (Si-O) environment.

Oxygen (O 1s): The O 1s spectrum is often complex and can be deconvoluted into multiple peaks representing the different oxygen environments: Si-O-Si (~532.5 eV), C=O (~531.5 eV), and C-O (~533.0 eV).

Carbon (C 1s): The high-resolution C 1s spectrum can distinguish between the carbons in the aliphatic chain (C-C, C-H at ~284.8 eV), the carbon adjacent to the acid group (C-COOH at ~286.0 eV), and the carboxylic carbon itself (O=C-O at ~289.0 eV).

By measuring the areas under these peaks and applying relative sensitivity factors, the atomic concentration of each element on the surface can be calculated, providing quantitative evidence of the modification.

Table 2: Expected XPS Peak Binding Energies for a Surface Modified with this compound

| Element | XPS Core Level | Expected Binding Energy (eV) | Inferred Chemical Environment |

| Silicon | Si 2p | ~102 - 104 | Siloxane/Silicate (Si-O) |

| Oxygen | O 1s | ~531 - 533 | C=O, Si-O, C-O |

| Carbon | C 1s | ~284.8 | Aliphatic (C-C, C-H) |

| Carbon | C 1s | ~286.0 | Carbonyl-adjacent (C-COO) |

| Carbon | C 1s | ~289.0 | Carboxylic (O=C-O) |

UV/Vis Spectroscopy for Adsorption and Optical Properties

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. While this compound itself does not have strong chromophores in the standard UV/Vis range, it is instrumental in creating functionalized materials whose properties are studied by this technique. For instance, silica (B1680970) particles functionalized with the carboxylic acid groups of this silane are used as adsorbents for organic dyes and metal ions.

In a typical application, the porous silica particles are modified with this compound, introducing carboxylate groups that can bind to target molecules. The adsorption process of a colored dye, such as methylene (B1212753) blue, from an aqueous solution can be monitored quantitatively using UV/Vis spectroscopy. By measuring the decrease in the absorbance of the dye's characteristic peak (e.g., ~663 nm for methylene blue) in the solution over time, the amount of dye adsorbed by the functionalized particles can be calculated. This allows for the determination of adsorption capacity and kinetics, demonstrating the efficacy of the functionalization. The process essentially involves monitoring the transfer of molecules from the solution to the adsorbent surface.

Luminescence Spectroscopy (Emission and Excitation Spectra)

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, investigates the light emitted by a substance after it has absorbed light. The compound this compound is not intrinsically luminescent. However, it serves as a critical linker molecule for attaching luminescent species, such as lanthanide ions (e.g., Europium, Terbium) or organic fluorophores, to substrates like silica nanoparticles or glass surfaces.

In such research, the carboxylic acid group of the silane acts as a ligand that can chelate with a lanthanide ion or form a covalent bond with an organic dye. The triethoxysilyl group then anchors the entire complex to the desired surface. Luminescence spectroscopy is used to characterize these final materials:

Excitation Spectra: Are measured by monitoring the emission at a specific wavelength characteristic of the luminescent center while scanning the excitation wavelength. This helps to identify the wavelengths of light that are most efficiently absorbed to produce the emission.

Emission Spectra: Are recorded by exciting the sample at a fixed wavelength and scanning the emitted light across a range of wavelengths. The resulting spectrum reveals the characteristic emission peaks of the fluorophore or lanthanide ion, confirming its presence and providing information about its chemical environment.

This technique is crucial for verifying that the luminescent center has been successfully integrated into the material via the silane linker and for evaluating the optical performance of the final product.

Morphological and Structural Analysis

Understanding the physical form of materials synthesized using this compound is as important as knowing their chemical composition. Microscopic techniques provide direct visualization of particle and surface morphology.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. In research involving this compound, SEM is frequently used to examine the size, shape, and surface texture of particles that have been synthesized or functionalized with the silane.

For example, when this compound is used in a co-condensation reaction with tetraethyl orthosilicate (B98303) (TEOS) to create functionalized silica particles, SEM is used to characterize the resulting powders. SEM images can reveal whether the particles are spherical, aggregated, or have a porous texture. Comparing the morphology of unmodified particles to those modified with increasing amounts of the silane can show how the additive influences particle growth and surface characteristics. This morphological information is vital for applications where particle size and surface area are critical, such as in catalysis, chromatography, and adsorption.

Transmission Electron Microscopy (TEM) for Nanostructure and Porosity

Transmission Electron Microscopy (TEM) is a powerful technique for the direct visualization of the nanostructure of materials synthesized using this compound. nih.gov It provides high-resolution images that reveal the morphology, size, and internal porous nature of particles. In materials like mesoporous silica functionalized with carboxylic acid groups, TEM analysis confirms the structure and integrity of the porous network. researchgate.netresearchgate.net

Electron micrographs can show, for example, that nanoparticles possess mesopores throughout their internal structure, often in a worm-like or hexagonal arrangement. nih.govresearchgate.net For silica nanoparticles modified with carboxylic acids, TEM images can confirm a generally spherical shape and provide data on particle size distribution. researchgate.net The technique is crucial for verifying that the functionalization process does not destroy the ordered mesostructure of the host material. nih.govresearchgate.net

Table 1: TEM Observations of Carboxyl-Functionalized Silica Nanoparticles

| Feature | Observation | Source |

|---|---|---|

| Particle Morphology | Generally spherical with some heterogeneity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Internal Structure | Ordered, worm-like, or hexagonal mesoporous channels. nih.govresearchgate.net | nih.govresearchgate.net |

| Dispersion | Can show the state of particle aggregation or dispersion. |

| Functionalization Effect | Confirms maintenance of porous structure post-synthesis. researchgate.net | researchgate.net |

Small-Angle X-ray Scattering (SAXS) for Pore Arrangement

Small-Angle X-ray Scattering (SAXS) is an essential non-destructive technique used to obtain quantitative information about nanoscale structures, such as the arrangement, size, and shape of pores in materials derived from this compound. researchgate.netnih.gov SAXS is particularly valuable for analyzing ordered mesoporous materials, where it can determine the symmetry and spacing of the pore lattice. researchgate.net

Nitrogen Adsorption-Desorption Isotherms (BET Surface Area, Pore Size Distribution)

Nitrogen adsorption-desorption analysis is a standard method for characterizing the porous properties of materials, including those synthesized with this compound. The resulting isotherm provides critical data for calculating the BET (Brunauer-Emmett-Teller) specific surface area, total pore volume, and pore size distribution. researchgate.net

Materials created through the co-condensation of tetraethyl orthosilicate and this compound can yield organofunctional silica particles with high specific surface areas. researchgate.net The isotherms for these materials are often classified as Type IV according to IUPAC, which is characteristic of mesoporous solids. berkeley.edu Research has shown that increasing the amount of this compound in the synthesis can lead to a decrease in both specific surface area and average pore size. researchgate.net

Table 2: Porosity Data for Silica Particles with Varying this compound Content

| Molar % of Carboxysilane (B3054921) | BET Surface Area (m²/g) | Average Pore Size (nm) | Source |

|---|---|---|---|

| 5% | ~950 | ~3.0 | researchgate.net |

| 10% | ~800 | ~2.8 | researchgate.net |

| 20% | ~650 | ~2.6 | researchgate.net |

Note: Data is estimated from graphical representations in the source literature and is illustrative of the observed trend.

Thermal Analysis Techniques

Simultaneous Thermal Analysis (STA) for Thermal Stability and Organic Content

Simultaneous Thermal Analysis (STA) combines thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to investigate the thermal stability and composition of materials. When applied to silica functionalized with this compound, STA can determine the temperature at which the organic pentanoic acid moiety degrades. This provides information on the material's thermal stability.

Furthermore, the mass loss recorded by TGA in the temperature range corresponding to the decomposition of the organic group allows for the quantification of the organic content within the functionalized silica. This is a crucial parameter for confirming the degree of surface modification.

Colloidal and Surface Potential Characterization

Zeta Potential Measurements for Particle Surface Charge and Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, and it is a key indicator of the stability of colloidal dispersions. researchgate.net For nanoparticles functionalized with this compound, the terminal carboxylic acid groups play a dominant role in determining the surface charge.

At a pH above the isoelectric point of the material and the pKa of the carboxylic acid, the -COOH groups deprotonate to form carboxylate anions (-COO⁻). This imparts a significant negative charge to the particle surface, resulting in a negative zeta potential. mdpi.com A highly negative zeta potential (e.g., below -30 mV) generally indicates good colloidal stability, as the strong electrostatic repulsion between particles prevents them from aggregating. researchgate.netnih.gov The magnitude of the zeta potential can be influenced by the pH of the dispersion and the surface density of the carboxylic acid groups. mdpi.comresearchgate.net

Table 3: Illustrative Zeta Potential Values for Nanoparticles

| Particle Type | Surface Functionality | Typical Zeta Potential (mV) | Colloidal Stability | Source |

|---|---|---|---|---|

| Unmodified Silica | Silanol (B1196071) (-Si-OH) | Slightly Negative | Low to Moderate | |

| Carboxyl-Functionalized | Carboxylate (-COO⁻) | Highly Negative (e.g., -30 to -50 mV) | High | mdpi.comnih.gov |

Future Research Directions and Theoretical Perspectives

Exploration of Novel Synthetic Pathways and Mechanistic Studies

Future research is anticipated to focus on developing more efficient and selective synthetic routes for 5-(triethoxysilyl)pentanoic acid. A common method for synthesizing organosilanes involves the transition-metal-catalyzed hydrosilylation, which is the anti-Markovnikov addition of a silicon-hydrogen bond across a double bond. mdpi.com For this compound, this would likely involve the hydrosilylation of a pentenoic acid derivative with triethoxysilane.

Mechanistic studies will be crucial to optimize reaction conditions and yields. The hydrolysis and condensation of the triethoxysilyl group are fundamental to its application in surface modification. unm.edu These reactions are influenced by factors such as pH, water concentration, and catalysts. mdpi.comunm.edu Under acidic conditions, the hydrolysis rate of alkoxysilanes generally increases with electron-donating alkyl substitution. unm.edu In contrast, under basic conditions, the trend is reversed. unm.edu Understanding the kinetics of these reactions for this compound will be key to controlling the structure and properties of the resulting materials.

Future investigations will likely explore alternative synthetic strategies, such as transition-metal-free methods, to enhance the sustainability and cost-effectiveness of production. nih.gov

Design of Multifunctional Hybrid Systems and Tailored Architectures

The dual functionality of this compound makes it an ideal candidate for designing sophisticated multifunctional hybrid systems. The triethoxysilyl group can form strong covalent bonds with inorganic substrates like silica (B1680970), metal oxides, and glass, while the carboxylic acid group can interact with organic polymers, biomolecules, or nanoparticles. This allows for the creation of organic-inorganic hybrid materials with tailored properties.

Future research will likely focus on creating layered or core-shell nanostructures where this compound acts as a molecular bridge. For instance, it could be used to anchor bioactive molecules to the surface of implantable devices to improve biocompatibility or to functionalize nanoparticles for targeted drug delivery. The ability to control the density and orientation of the anchored molecules on the surface will be a key area of investigation. researchgate.net

The following table outlines potential hybrid systems utilizing this compound:

| Inorganic Substrate | Organic Component | Potential Application |

| Silica Nanoparticles | Drug Molecules | Targeted Drug Delivery |

| Titanium Dioxide | Photosensitizers | Solar Cells |

| Glass Slides | DNA Probes | Biosensors |

| Iron Oxide Nanoparticles | Targeting Ligands | Magnetic Resonance Imaging |

Computational Modeling and Simulation of Silane-Material Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools to investigate the interactions between silanes and material surfaces at the atomic level. mdpi.comresearchgate.net Future theoretical studies on this compound will likely employ these methods to understand its adsorption behavior, conformational changes upon binding, and the mechanical properties of the resulting interface.

MD simulations can provide insights into:

The preferred binding modes of the triethoxysilyl group with different crystal faces of a substrate.

The orientation and packing of the pentanoic acid chains on the surface.

The influence of solvent molecules on the surface modification process.

The stress distribution and failure mechanisms at the silane-modified interface. researchgate.net

These simulations will be instrumental in predicting the performance of materials functionalized with this compound and in guiding the rational design of new hybrid systems with optimized properties.

Expansion into Emerging Technologies and Interdisciplinary Research

The unique properties of this compound position it for a significant role in various emerging technologies. In the field of nanotechnology, it can be used to create functionalized nanoparticles with enhanced stability and dispersibility in different media. nih.gov These functionalized nanoparticles could find applications in catalysis, sensing, and advanced composites.

In the biomedical field, the ability to form self-assembled monolayers on various substrates makes this compound attractive for creating biocompatible and bio-functional surfaces. For example, it could be used to modify the surface of medical implants to reduce protein fouling and improve tissue integration.

Interdisciplinary research combining materials science, chemistry, and biology will be essential to fully exploit the potential of this compound. Collaborations between these fields will drive innovation in areas such as smart coatings, advanced diagnostics, and regenerative medicine.

Sustainable Synthesis and Application Development

The principles of green chemistry are increasingly influencing the chemical industry, and the synthesis of organosilanes is no exception. pharmtech.comacs.org Future research will focus on developing sustainable synthetic routes for this compound that minimize waste, use renewable resources, and avoid hazardous reagents. chemijournal.com This could involve the use of biocatalysts or green solvents like water or ionic liquids. mdpi.com

Furthermore, the development of sustainable applications for this compound will be a key research direction. This includes its use in environmentally friendly coatings, recyclable composites, and technologies that improve energy efficiency. The life cycle assessment of products containing this compound will also become increasingly important to ensure their long-term sustainability. The development of a circular economy approach for hydrosilylation reactions is a promising avenue for future research. csic.es

Q & A

Basic Research Questions

Q. What is the role of 5-(triethoxysilyl)pentanoic acid in synthesizing functionalized silica materials?

- Answer : The compound serves as a bifunctional precursor, enabling the co-condensation of carboxylic acid groups into silica networks. Its triethoxysilyl group facilitates covalent bonding with tetraethyl orthosilicate (TEOS), while the carboxylate group acts as a co-structure-directing agent (CSDA), interacting electrostatically with cationic surfactants like CTAB to direct pore formation .

Q. What are the optimal synthesis conditions for incorporating this compound into silica matrices?

- Answer : A co-condensation approach under basic conditions (NaOH) with TEOS and CTAB is optimal. The molar percentage of this compound should not exceed 35% of total silicon centers, as higher ratios prevent particle formation. Reaction temperatures are typically maintained at 80°C .

Q. How is the morphology of this compound-modified silica particles characterized?

- Answer : Scanning electron microscopy (SEM) reveals spherical particles with diameters of 100–140 nm, independent of carboxylic acid content (up to 35 mol%). Nitrogen adsorption isotherms and FTIR spectroscopy further confirm pore structure and functional group incorporation .

Advanced Research Questions

Q. How does the carboxylate group in this compound influence the pore architecture of silica materials?

- Answer : The negatively charged carboxylate group enhances electrostatic interactions with CTAB micelles, stabilizing hexagonal mesophases and resulting in ordered pore structures. Adjusting NaOH concentration modulates condensation rates, enabling fine control over pore size and distribution .

Q. What experimental strategies resolve contradictions in functional group incorporation efficiency during sol-gel synthesis?

- Answer : Prehydrolysis of this compound before adding TEOS ensures comparable reaction kinetics, improving homogeneity. For example, prehydrolysis at pH 10 for 30 minutes increases carboxylate integration by 20% compared to one-pot methods .

Q. How can researchers optimize the co-condensation process to maximize carboxylic acid density without compromising particle stability?

- Answer : A stepwise addition protocol, where this compound is introduced after partial TEOS condensation (e.g., 30% conversion), achieves 30 mol% carboxylate loading while maintaining particle integrity. Higher loadings (>35 mol%) destabilize the silica network, leading to amorphous aggregates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |